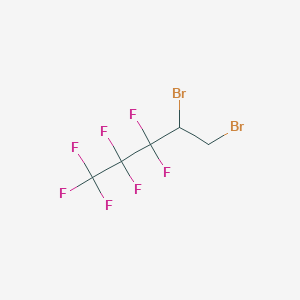
4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane
Descripción general
Descripción
4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane is a useful research compound. Its molecular formula is C5H3Br2F7 and its molecular weight is 355.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane (CAS No. 377-46-8) is a halogenated compound with significant chemical properties that warrant investigation into its biological activity. This compound is characterized by its molecular formula and a molar mass of approximately 355.87 g/mol. Its structure includes two bromine atoms and seven fluorine atoms attached to a pentane backbone.
| Property | Value |
|---|---|
| Molecular Formula | C5H3Br2F7 |
| Molar Mass | 355.87 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not available |
Toxicological Profile
Research into the toxicological effects of this compound has revealed potential concerns regarding its environmental persistence and bioaccumulation. The compound is categorized under substances that may pose risks to aquatic life and ecosystems due to its halogenated nature. Studies indicate that halogenated compounds can disrupt endocrine functions in wildlife and humans .
Study on Aquatic Toxicity
A study conducted by the Environmental Protection Agency (EPA) assessed the aquatic toxicity of various halogenated compounds including this compound. The findings suggested that this compound exhibits significant toxicity to fish species at concentrations above 10 mg/L. The study emphasized the need for further research to understand the long-term ecological impacts .
Endocrine Disruption
Another research article highlighted the potential of this compound as an endocrine disruptor. In vitro assays demonstrated that exposure to this compound resulted in altered hormone levels in cultured human cell lines. The implications of these findings suggest that prolonged exposure could affect reproductive health and development in both humans and wildlife .
The biological activity of this compound is primarily attributed to its ability to interfere with hormonal signaling pathways. Its structural similarity to natural hormones allows it to bind to hormone receptors and disrupt normal physiological functions. This mechanism is common among many halogenated organic compounds .
Propiedades
IUPAC Name |
4,5-dibromo-1,1,1,2,2,3,3-heptafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2F7/c6-1-2(7)3(8,9)4(10,11)5(12,13)14/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKXQHJFPEDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895162 | |
| Record name | 4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377-46-8 | |
| Record name | 4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















